

Application Notes and Protocols: **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate</i>
Cat. No.:	B028455

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement, synthesis, and quality control of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

Suppliers and Procurement

The procurement of high-quality chemical intermediates is critical for successful research and drug development. This section outlines a comprehensive protocol for identifying, evaluating, and procuring **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**.

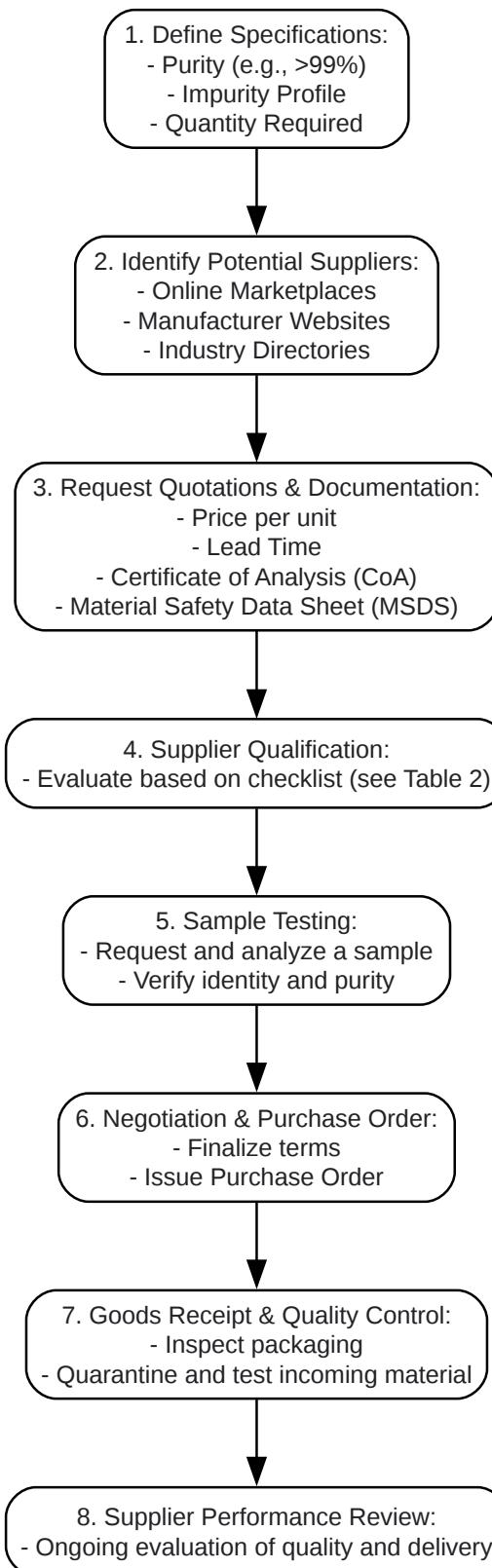
Identified Suppliers

A number of chemical suppliers and manufacturers offer **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**. The following table summarizes a selection of potential suppliers. It is crucial to conduct a thorough evaluation of each supplier before procurement.

Supplier Platform/Manufacturer	Location	Notes
Echemi	Global	Online platform with multiple listings.
Chemicalbook	Global	Online directory with various suppliers. [1] [2]
ChemsrC	Global	Online chemical marketplace.
NINGBO INNO PHARMCHEM CO.,LTD.	China	Manufacturer specializing in pharmaceutical intermediates. [3]
SMS Pharmaceuticals Ltd	India	Manufacturer of a wide range of intermediates, including the target compound. [4] [5]
Apeloa Production Co., Limited	China	Listed supplier on Chemicalbook. [2]
Career Henan Chemical Co.	China	Listed supplier on Chemicalbook. [2]

Procurement Protocol

A systematic approach to procurement ensures the quality and consistency of the starting material. The following workflow outlines the key steps in the procurement process.

[Click to download full resolution via product page](#)*Procurement workflow for chemical intermediates.*

Supplier Qualification Checklist

A thorough evaluation of potential suppliers is essential. The following checklist, based on best practices for qualifying suppliers of pharmaceutical intermediates, should be used.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Category	Checklist Item
Quality Management System	<ul style="list-style-type: none">- Does the supplier have a documented Quality Management System (QMS)?- Is the supplier ISO 9001 certified?
Regulatory Compliance	<ul style="list-style-type: none">- Can the supplier provide a current Certificate of Analysis (CoA) for recent batches?- Does the supplier comply with Good Manufacturing Practices (GMP) if applicable?
Technical Capabilities	<ul style="list-style-type: none">- Does the supplier have experience in producing chiral compounds?[3]- What analytical techniques are used for quality control (e.g., HPLC, NMR, MS)?
Documentation	<ul style="list-style-type: none">- Is a detailed Material Safety Data Sheet (MSDS) available?- Are impurity profiles and statements on residual solvents provided?
Supply Chain & Logistics	<ul style="list-style-type: none">- What is the typical lead time for the required quantity?- Are flexible packaging options available (e.g., for laboratory to bulk scale)?[3]
Communication & Support	<ul style="list-style-type: none">- Is the supplier responsive to technical inquiries?- Is there a clear process for handling complaints or out-of-specification results?

Experimental Protocols

This section provides a detailed protocol for the synthesis and quality control of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** based on publicly available information.

Synthesis Protocol

The following protocol is adapted from a patented method for the synthesis of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**.[\[11\]](#)[\[12\]](#)

Reaction: Deprotection of a protected amino acid precursor using a metal catalyst and a hydrogen donor.

Materials:

- Compound of formula (III) (tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate)
- Palladium on carbon (Pd/C)
- Anhydrous ammonium formate
- Dry Methanol
- Dichloromethane (DCM)
- 3N Hydrochloric Acid (HCl)
- Water
- Sodium sulfate
- Isopropyl ether (IPE)
- Nitrogen gas

Equipment:

- Reaction flask with stirrer and reflux condenser
- Heating mantle
- Filtration apparatus (e.g., Buchner funnel with Celite pad)

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a stirred suspension of the starting material (Compound of formula III) in dry methanol, add Pd/C and anhydrous ammonium formate in one portion under a nitrogen atmosphere.
- Heat the reaction mixture to reflux temperature (approximately 66-68°C) and maintain under stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture and filter through a Celite pad to remove the catalyst.
- Wash the filter cake with methanol.
- Combine the organic filtrates and evaporate the solvent under reduced pressure.
- Dissolve the resulting crude product in dichloromethane (DCM).
- Wash the DCM layer with 3N HCl and then with water.
- Dry the organic layer over sodium sulfate, filter, and completely remove the solvent under reduced pressure.
- Add isopropyl ether (IPE) to the residue and stir at 25-30°C for 30 minutes.
- Cool the mixture to 15°C and stir for another 30 minutes to induce precipitation.
- Filter the solid, wash with IPE, and dry to obtain **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**.

Expected Outcome:

- Purity (by HPLC): >95%[\[11\]](#)[\[12\]](#)

- Melting Range: 133-135°C[11][12]

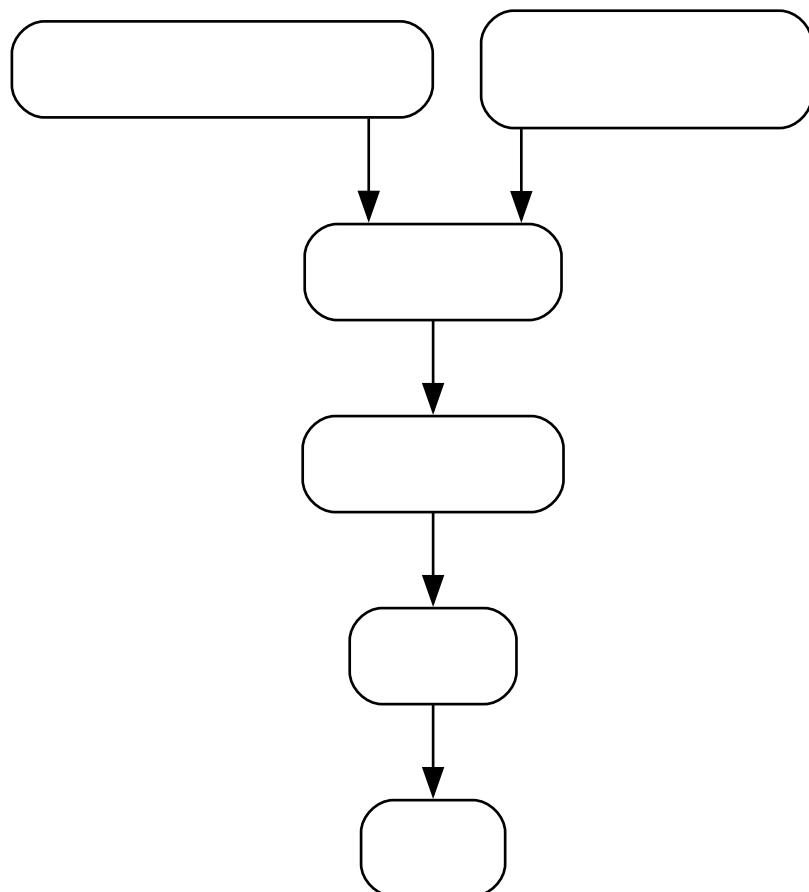
Quality Control Protocol: High-Performance Liquid Chromatography (HPLC)

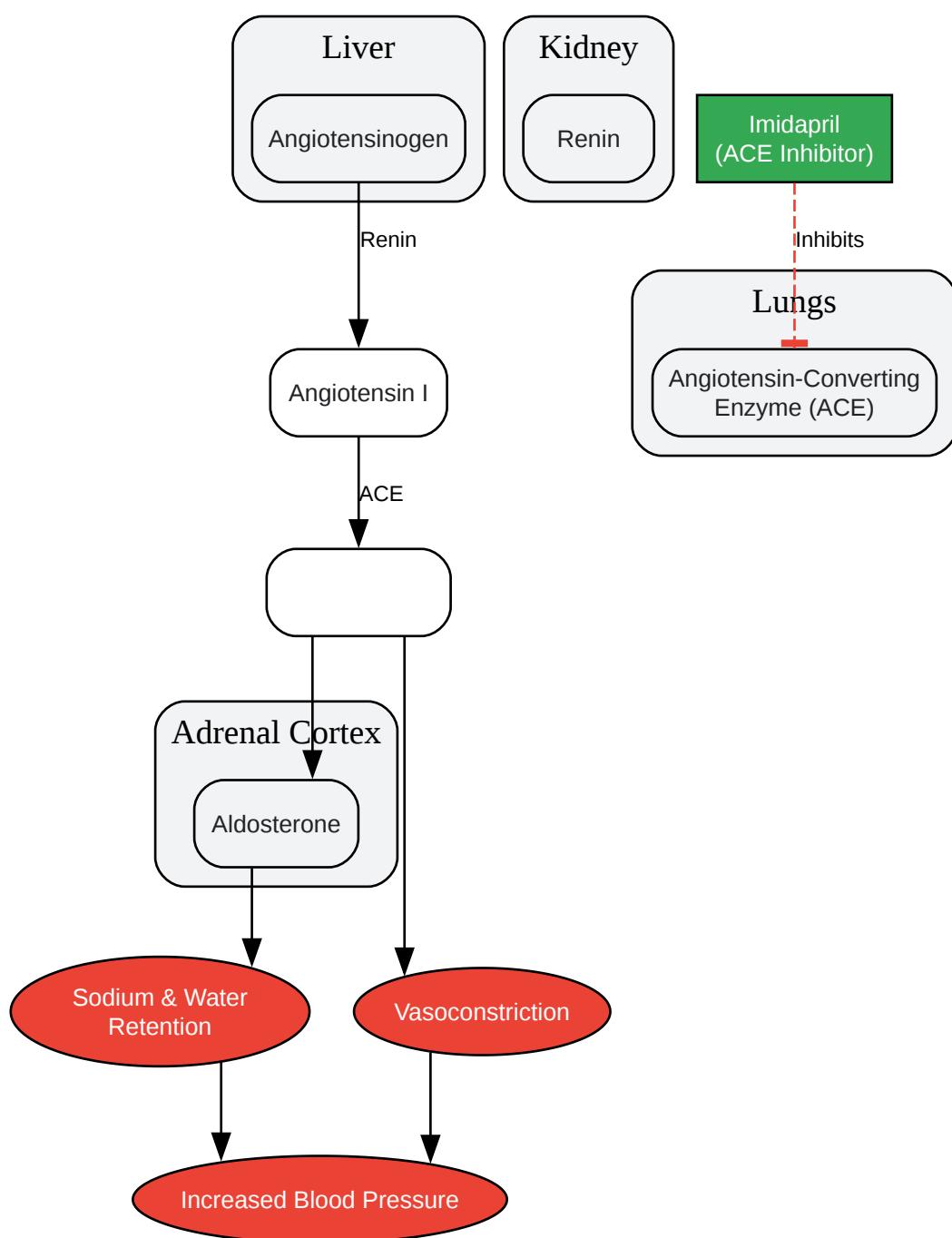
A robust HPLC method is essential for verifying the purity of the synthesized compound. The following is a suggested method based on the analysis of similar chiral imidazolidine derivatives.[1][11][13]

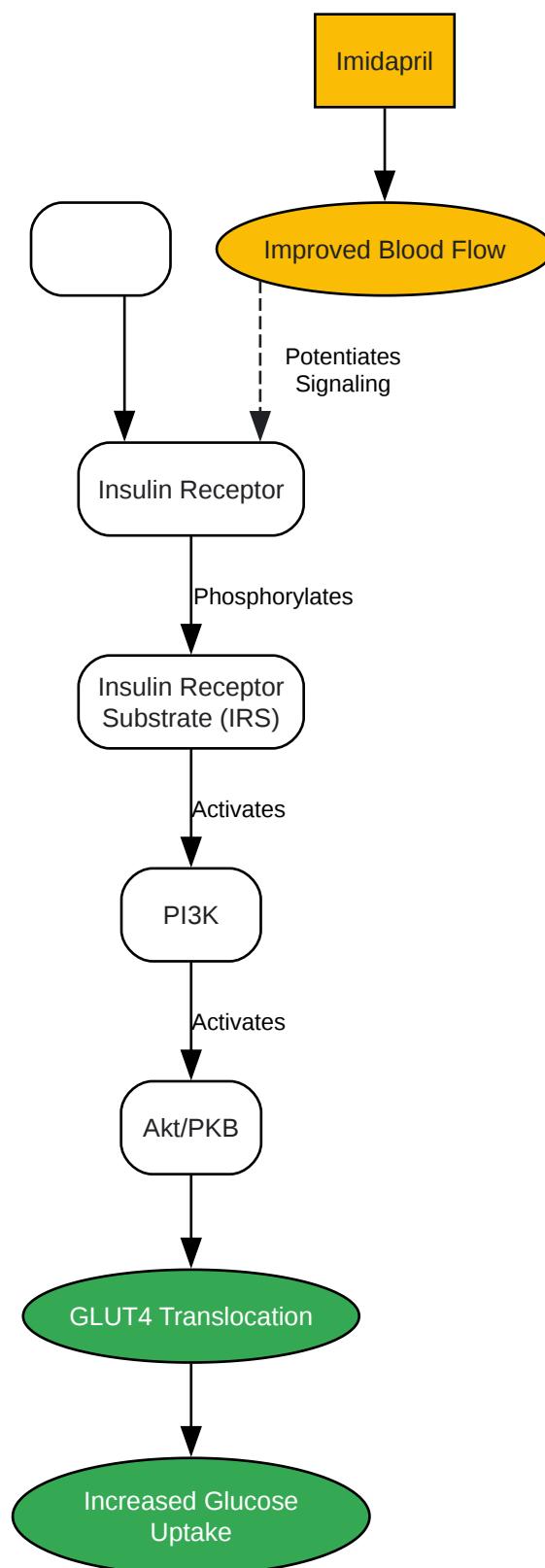
Parameter	Specification
Column	Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm I.D.[11][13]
Mobile Phase	Isocratic mixture of n-hexane and 2-propanol. For basic compounds, 0.1% (v/v) diethylamine can be added.
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 220 nm[1]
Injection Volume	10 µL
Sample Preparation	Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Application in Drug Development: Synthesis of Imidapril

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a crucial starting material for the synthesis of Imidapril, an ACE inhibitor used in the treatment of hypertension.[3] The synthesis involves the coupling of this intermediate with another chiral molecule.







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